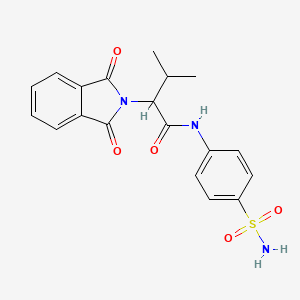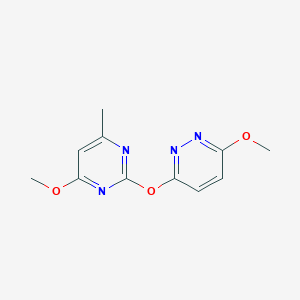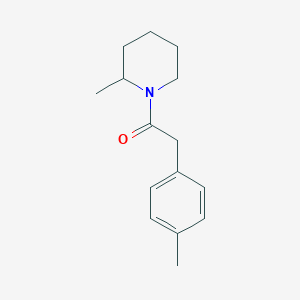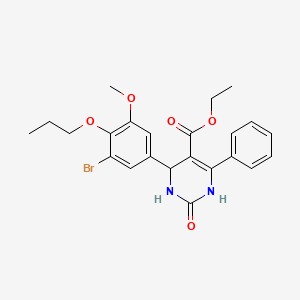
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide
Descripción general
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(aminosulfonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide is 401.10454189 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Protease Inhibition
N-[4-(aminosulfonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide has been utilized in the asymmetric synthesis of γ-amino-functionalized vinyl sulfones, leading to the development of cysteine protease inhibitors. This synthetic route involves the enantioselective azo-based α-amination of an aldehyde followed by Horner–Wadsworth–Emmons-based vinyl sulfone formation. The resulting compounds, including epimeric dipeptide mimetics, have shown potential as cysteine protease inhibitors, highlighting their significance in therapeutic applications (Evans, Shen, & Cunningham, 2022).
Metal-Free Oxidative Arylmethylation
Research has also focused on the metal-free oxidative 1,2-arylmethylation cascades of N-(arylsulfonyl)acrylamides using peroxides as the methyl resource. This innovative approach enables the one-step formation of two new C-C bonds, leading to the assembly of 2,2-disubstituted-N-arylbutanamides. Such methodologies are pivotal for constructing complex molecules with all-carbon quaternary centers, demonstrating the compound's versatility in organic synthesis (Tan, Song, Hu, & Li, 2016).
Cardiac Myosin Activation
In the realm of medicinal chemistry, N-[4-(aminosulfonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide derivatives have been explored for their potential as novel cardiac myosin activators. These compounds have demonstrated efficient activation of cardiac myosin both in vitro and in vivo, suggesting their utility in treating systolic heart failure. The selective activation of cardiac myosin over skeletal and smooth muscle myosin indicates their potential for targeted therapeutic applications (Manickam et al., 2019).
Enzyme Inhibition and Biomarker Development
The compound has been part of studies aiming at enzyme inhibition and the development of biomarkers for cancer imaging. Specifically, derivatives have been synthesized for evaluation as new potential positron emission tomography (PET) cancer biomarkers. These efforts underline the importance of N-[4-(aminosulfonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide and its derivatives in advancing diagnostic techniques and therapeutic strategies in oncology (Zheng et al., 2004).
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-11(2)16(22-18(24)14-5-3-4-6-15(14)19(22)25)17(23)21-12-7-9-13(10-8-12)28(20,26)27/h3-11,16H,1-2H3,(H,21,23)(H2,20,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAQAEFQZWIQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone](/img/structure/B4053292.png)
![4-({4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4053298.png)

![4-ethoxy-3-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B4053319.png)

![2-[4-(biphenyl-4-yloxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4053334.png)

![3-[2-(4-bromophenyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4053345.png)

![2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE](/img/structure/B4053354.png)
![N-{2-[3-(diethylamino)pyrrolidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B4053367.png)
![N-[1-(4-methylphenyl)ethyl]-2-{4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B4053370.png)

